molecular formula C26H33N3O7S2 B2777134 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-58-5

6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2777134
M. Wt: 563.68
InChI Key: JMVFTEOEINBMRP-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H33N3O7S2 and its molecular weight is 563.68. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing novel compounds with structural similarities or derivatives of the specified compound. For instance, studies have highlighted the development of highly functionalized tetrahydropyridines through annulation processes, showcasing the versatility of related compounds in organic synthesis (Zhu, Lan, & Kwon, 2003). Similarly, the synthesis of novel pyrido and thieno derivatives from related starting materials has been explored, demonstrating the potential for creating diverse polyheterocyclic systems with significant chemical interest (Bakhite, Al‐Sehemi, & Yamada, 2005).

Structural Analysis and Properties

Detailed structural analysis and property characterization of derivatives have been conducted to understand their molecular and crystal structure, as well as their potential applications. For example, the synthesis, characterization, thermal, X-ray, and DFT analyses of certain derivatives have been carried out, providing insights into their molecular stability and potential for further application in material science and molecular engineering (Çolak, Karayel, Buldurun, & Turan, 2021).

Antimicrobial Activity

Some studies have focused on synthesizing new derivatives to evaluate their antimicrobial activities, indicating the potential therapeutic applications of these compounds. Research into pyrido and thieno derivatives has shown that certain compounds exhibit antimicrobial properties, suggesting their usefulness in developing new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Catalytic Applications

The compound and its derivatives have also been explored for their catalytic applications. Studies have investigated the catalytic conversion of alkenes into allylic ethers and esters, highlighting the utility of related compounds in facilitating organic transformations (Iwaoka & Tomoda, 1992).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-4-36-26(32)29-15-14-20-21(16-29)37-24(22(20)25(31)35-3)27-23(30)17-10-12-19(13-11-17)38(33,34)28(2)18-8-6-5-7-9-18/h10-13,18H,4-9,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVFTEOEINBMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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